
2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with chlorophenoxy groups and pyrimidine moieties have been synthesized and analyzed for various properties and activities. For instance, a compound with a 4-chlorophenyl group and a pyrazole derivative has been studied for its molecular structure, vibrational spectra, and potential inhibitory activity against kinesin spindle protein (KSP) . Another related compound, a pyrrole derivative with a 4-chlorophenyl group, has been synthesized and characterized, showing good corrosion inhibition properties . Additionally, a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl group has been reported to exhibit significant antiproliferative activity against various cancer cell lines . Lastly, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have been synthesized and demonstrated fungicidal activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, chlorination, and coupling reactions. For example, the synthesis of a pyrrole derivative involved a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . In another case, the synthesis of an antiproliferative agent involved a series of condensation reactions, starting from methyl 3-aminothiophene-2-carboxylate . These methods suggest that the synthesis of "2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone" could potentially involve similar strategies, such as coupling reactions between appropriate pyrimidine and piperidine derivatives with a chlorophenoxy moiety.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various spectroscopic techniques and confirmed by computational studies such as density functional theory (DFT). For instance, the equilibrium geometry and vibrational wavenumbers of a pyrazole derivative were computed using the B3LYP method with a 6-311++G(d) basis set . Similarly, the structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction . These studies provide insights into the bond lengths, bond angles, and overall geometry that could be expected for the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through molecular docking studies and analysis of molecular electrostatic potential (MEP) surfaces. For example, the pyrazole derivative was found to form a stable complex with KSP, suggesting inhibitory activity . The MEP surface map of a chlorothienopyrimidine compound indicated possible sites for electrophilic and nucleophilic attacks . These analyses can inform the potential chemical reactions and interactions that "2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been predicted using computational methods and confirmed by experimental data. For instance, the nonlinear optical properties of a pyrazole derivative were evaluated by determining its hyperpolarizabilities . The corrosion inhibition efficiency of a pyrrole derivative was assessed through electrochemical studies . These findings suggest that the compound of interest may also exhibit specific physical and chemical properties that could be elucidated through similar experimental and theoretical approaches.
科学的研究の応用
Antibacterial and Fungicidal Activities
Studies have highlighted the synthesis and biological evaluation of compounds related to 2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone. For instance, compounds obtained by the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol demonstrated significant fungicidal activity, suggesting their potential use in pharmacological and agrochemical applications (A. Kuzenkov & V. V. Zakharychev, 2009). Another study reported the synthesis of piperidine containing pyrimidine imines and thiazolidinones under microwave irradiation, with these compounds showing notable antibacterial activity, indicating their relevance in developing new antimicrobial agents (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Antitumor Activities
Hydrazonoyl substituted pyrimidinones have been synthesized and evaluated for their antitumor activities against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI), USA. Some compounds in this category exhibited good cytotoxic activities, highlighting the potential of such compounds in cancer therapy (M. M. Edrees, T. Farghaly, F. El‐Hag, & M. Abdalla, 2010).
Synthesis and Characterization
The process development and synthesis of various compounds related to 2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone have been extensively studied. These studies involve the synthesis of novel compounds through methods such as microwave-assisted synthesis, highlighting innovative approaches to drug development and synthesis of biologically active molecules (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).
Environmental Applications
The degradation of environmental pollutants such as 4-chlorophenol has been enhanced through advanced oxidation processes involving the generation of strong oxidizing species (sulfate radicals) in aqueous solution. This indicates the potential application of related compounds in environmental remediation and the treatment of industrial wastewater (Jin-ying Zhao, Yaobin Zhang, X. Quan, & Shuo Chen, 2010).
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-3-5-14(6-4-13)23-11-17(22)21-9-1-2-15(10-21)24-16-7-8-19-12-20-16/h3-8,12,15H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGMNTPWUITAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

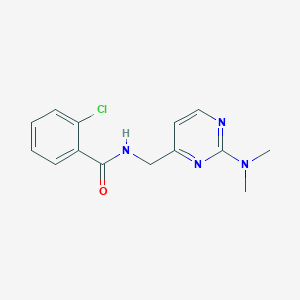
![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)
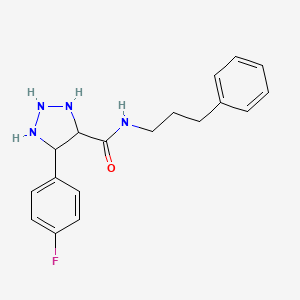
![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)
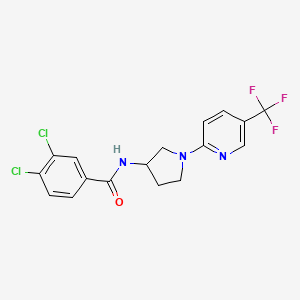
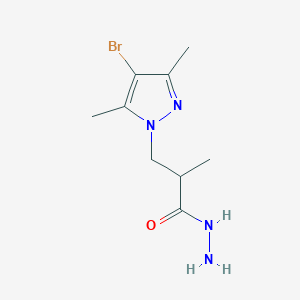
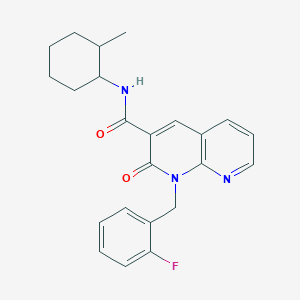

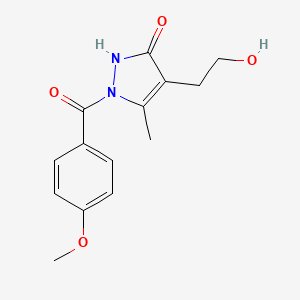
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)
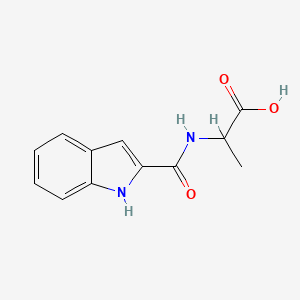

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
